molecular formula C22H20ClN3O4S2 B2975188 N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-58-6

N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2975188
CAS RN: 851782-58-6
M. Wt: 489.99
InChI Key: GYRKVGHRQGHHLJ-UHFFFAOYSA-N
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Description

N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a chemical compound with a complex structure. It belongs to the class of sulfonamides, which have diverse biological activities . The compound’s name suggests the presence of a sulfonyl group, a phenyl ring, and a dihydropyrazole moiety.


Synthesis Analysis

  • Nucleophilic Attack : Amines react with sulfonyl chloride to yield the title sulfonamides (compounds 7a-7j) .

Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives of methanesulfonamide, including compounds with complex structures similar to N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, has led to insights into their synthesis, structure, and potential applications. A study demonstrated a new synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of these compounds through alkylation reactions, which is essential for developing new chemical entities with potential biological activities (Yu. A. Aizina, G. Levkovskaya, I. B. Rozentsveig, 2012). Another research focused on the detailed crystal structure of N-(2,3-Dichloro­phen­yl)methane­sulfonamide, revealing how the conformation of the N—H bond affects the molecule's properties and interactions, contributing to our understanding of the structural basis for its biological activity (B. Gowda, S. Foro, H. Fuess, 2007).

Antiviral Activity

The antiviral potential of sulfonamide derivatives has been explored through the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. This work highlights the creation of compounds with specific antiviral activities, suggesting the potential of sulfonamide derivatives in developing new antiviral agents (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010).

Corrosion Inhibition

A study on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides revealed their efficiency as corrosion inhibitors for mild steel in acidic environments. This research elucidates the compounds' adsorption characteristics and their protective efficacy against steel corrosion, demonstrating the broader applicability of sulfonamide derivatives beyond their biological activities (L. Olasunkanmi, I. Obot, E. Ebenso, 2016).

Molecular Interactions and Docking Studies

Further research into tetrazole derivatives structurally related to this compound has provided insights into molecular interactions and potential biological targets. Docking studies and crystal structure analyses of such derivatives offer valuable information on the interaction modes within biological systems, aiding in the design of molecules with enhanced biological activities (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).

properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-31(27,28)25-19-9-5-8-17(14-19)21-15-22(16-6-3-2-4-7-16)26(24-21)32(29,30)20-12-10-18(23)11-13-20/h2-14,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRKVGHRQGHHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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